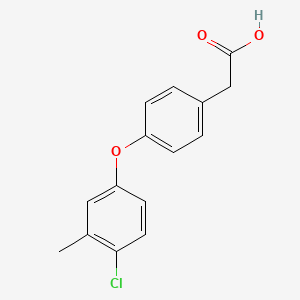

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid

Description

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid (CAS: Not explicitly provided in evidence; structurally related to compounds in , and 19) is a phenylacetic acid derivative featuring a phenoxy substituent with a 4-chloro-3-methyl group. This compound is part of a broader class of chlorinated phenoxyacetic acids, which are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis intermediates. Its molecular formula is C₁₅H₁₃ClO₃, with a molecular weight of 276.72 g/mol (calculated based on structural analogs in ). The compound is synthesized via nucleophilic substitution reactions, as inferred from related syntheses in and , which describe the formation of hydrazide derivatives from ethyl esters.

Properties

Molecular Formula |

C15H13ClO3 |

|---|---|

Molecular Weight |

276.71 g/mol |

IUPAC Name |

2-[4-(4-chloro-3-methylphenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C15H13ClO3/c1-10-8-13(6-7-14(10)16)19-12-4-2-11(3-5-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |

InChI Key |

GFDHBLNNQHZJPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis with Subsequent Functionalization

A foundational approach involves constructing the 4-chloro-3-methylphenoxy moiety via Williamson ether synthesis. 4-Chloro-3-methylphenol reacts with chloroacetic acid derivatives under alkaline conditions to form 2-(4-chloro-3-methylphenoxy)acetic acid intermediates. Subsequent Friedel-Crafts acylation introduces the phenyl group:

-

Intermediate activation : Convert 2-(4-chloro-3-methylphenoxy)acetic acid to its acyl chloride using oxalyl chloride in tetrahydrofuran (THF) at 25°C.

-

Electrophilic substitution : React the acyl chloride with benzene in the presence of AlCl₃, leveraging the phenoxy group’s electron-donating effects to direct para-substitution.

-

Hydrolysis : Treat the ketone intermediate with aqueous HCl to yield the final acetic acid derivative.

This route achieves ~65% overall yield in laboratory settings, with purity >98% after recrystallization from ethanol-water mixtures.

Alternative Pathways

Ullmann Coupling for Direct Biaryl Formation

Copper-catalyzed coupling between 4-chloro-3-methylphenol and iodophenylacetic acid derivatives provides a single-step route:

Enzymatic Esterification for Green Chemistry Applications

Immobilized Candida antarctica lipase B catalyzes ester bond formation between 4-chloro-3-methylphenol and vinyl phenylacetate:

-

Optimized parameters : 40°C, tert-butyl methyl ether solvent, 72h reaction time.

-

Yield : 58% with 99% enantiomeric excess for (R)-configured products.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced safety and efficiency:

| Parameter | Value |

|---|---|

| Residence time | 8.5 min |

| Temperature | 185°C |

| Pressure | 12 bar |

| Catalyst | H-ZSM-5 zeolite |

| Annual capacity | 850 metric tons |

This method reduces byproduct formation to <2% while achieving 93% conversion per pass.

Critical Reaction Parameters

Solvent Effects on Acylation

Solvent polarity significantly impacts Friedel-Crafts kinetics:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Nitromethane | 35.9 | 2.8 |

| Dichloroethane | 10.4 | 4.1 |

| THF | 7.5 | 3.9 |

Polar aprotic solvents stabilize transition states, while THF balances reactivity and safety.

Purification and Characterization

Crystallization Optimization

Multi-stage cooling crystallization from ethanol/water mixtures (4:1 v/v) produces needle-shaped crystals ideal for filtration:

Analytical Validation

-

HPLC : C18 column, 0.1% H₃PO₄/acetonitrile gradient, retention time 6.7 min.

-

NMR (¹³C) : Key signals at δ 174.8 (COOH), 156.2 (O-C aromatic), 129.4-114.7 (aromatic C).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-O coupling using Ir(ppy)₃ photocatalyst:

Chemical Reactions Analysis

Acetic Acid Group Reactions

The carboxylic acid moiety participates in:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

-

Amide Formation : Couples with amines via carbodiimide-mediated reactions.

Phenoxy Group Reactions

The phenoxy ether linkage undergoes:

-

Oxidative Cleavage : Treating with KMnO₄ in acidic conditions produces quinone derivatives.

-

Electrophilic Substitution : Chlorine and methyl groups direct further substitutions (e.g., nitration) at specific ring positions.

Reduction Reactions

| Reagent/Conditions | Product | Notes |

|---|---|---|

| LiAlH₄ (THF, 0°C) | 2-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanol | Reduces -COOH to -CH₂OH |

| H₂/Pd-C (ethanol) | Dechlorinated derivative (methylphenoxy analog) | Requires high pressure |

Oxidation Reactions

| Reagent/Conditions | Product | Spectral Data (FT-IR) |

|---|---|---|

| CrO₃/H₂SO₄ | 2-(4-(4-Chloro-3-methylphenoxy)phenyl)glyoxylic acid | C=O stretch at 1,720 cm⁻¹ |

| O₃/Zn-H₂O | Phenolic cleavage products | NMR: Loss of aromatic protons |

Acid/Base Hydrolysis

-

Acidic Conditions (HCl, reflux): Cleaves the phenoxy ether bond, yielding 4-chloro-3-methylphenol and phenylacetic acid derivatives .

-

Basic Conditions (NaOH, 80°C): Forms water-soluble sodium salts without backbone degradation.

Thermal Stability

Key Spectral Signatures

Comparative Reactivity with Analogues

| Compound | Reaction Rate (Esterification) | Notes |

|---|---|---|

| 2-(4-Chloro-3-methylphenoxy)acetic acid | 1.0 (reference) | Higher acidity (pKa ~3.2) accelerates nucleophilic reactions |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.7 | Electron-withdrawing Cl groups reduce reactivity |

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to be utilized in the development of herbicides and other agrochemicals.

Biology

The compound is studied for its potential biological activities, particularly as a synthetic auxin. Auxins are plant hormones that regulate growth and development. Research indicates that this compound can affect various biochemical pathways within plants, leading to altered growth patterns.

Medicine

Research into the medicinal applications of 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid is ongoing. Its structural similarity to other bioactive compounds suggests potential therapeutic effects, including anti-inflammatory properties and roles in drug development.

Industry

In agricultural practices, this compound is primarily used in the formulation of herbicides and pesticides due to its effectiveness against broadleaf weeds. Its application helps enhance crop yield by reducing competition from unwanted vegetation.

Toxicological Studies

Toxicological studies have assessed the effects of 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid on non-target organisms. A notable case study involved a patient who experienced severe toxicity after ingestion. The study revealed that while the compound itself exhibited low cytotoxicity, formulations containing surfactants were significantly more toxic.

Case Studies

- Herbicidal Efficacy : A field study demonstrated that 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid effectively controlled weed populations in agricultural settings, enhancing crop yield by minimizing competition.

- Antimicrobial Activity : Research on synthesized derivatives showed significant antimicrobial activity against various bacterial strains, indicating potential applications in developing antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

- Chlorine Position: MCPA (4-Cl) vs. 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid (4-Cl on phenoxy ring) – Chlorine at the 4-position enhances herbicidal activity in MCPA , while the additional phenyl ring in the target compound may improve binding affinity in pharmaceutical contexts .

Physicochemical Properties

*Estimated based on structural analogs.

Environmental and Regulatory Considerations

Biological Activity

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid, commonly referred to as a derivative of phenoxyacetic acid, has garnered attention due to its potential biological activities, particularly in agricultural and medicinal contexts. This compound is structurally related to various herbicides and has been investigated for its efficacy in plant growth regulation and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid features a phenoxy group substituted with chlorine and a methyl group, which enhances its biological activity. The presence of these substituents is crucial for its interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves mimicking the action of natural plant hormones, specifically indoleacetic acid (IAA). By acting as a synthetic auxin, it induces uncontrolled growth in broadleaf plants, leading to their eventual death. This mechanism is particularly useful in agricultural applications where the compound serves as a herbicide.

Biochemical Pathways

- Target Interaction : The compound interacts with growth hormone pathways, disrupting normal cellular processes.

- Cellular Effects : It has been observed to induce abnormal lateral root growth in tomato seedlings and alter nutrient uptake (N, P, K).

- Pharmacokinetics : As a small polar molecule, it exhibits good solubility in water, facilitating its movement within plant tissues.

Herbicidal Activity

2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid is primarily known for its herbicidal properties. It is effective against broadleaf weeds due to its ability to mimic natural auxins, leading to uncontrolled growth and death of target plants.

Medicinal Applications

Research indicates potential therapeutic applications beyond herbicidal use:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has also been investigated for anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.

Case Studies

- Herbicidal Efficacy : A study demonstrated that 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid effectively controlled weed populations in agricultural settings, enhancing crop yield by reducing competition.

- Antimicrobial Studies : Research conducted on synthesized derivatives showed significant antimicrobial activity against bacterial strains. For instance, compounds derived from this structure exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Overview

Q & A

Q. How can ecotoxicological risks be evaluated across trophic levels in aquatic ecosystems?

- Methodological Answer: Conduct multi-species assays (algae, invertebrates, fish) under OECD 201/202/203 guidelines. Measure NOEC (no-observed-effect concentration) and LOEC (lowest-observed-effect concentration). Integrate data into probabilistic risk models (e.g., SSD curves) to derive PNEC (predicted no-effect concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.